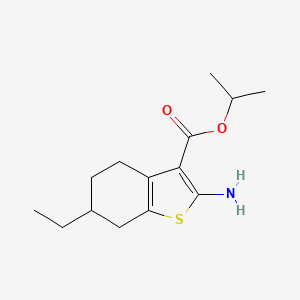

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Introduction and Research Context

Historical Development of Tetrahydrobenzothiophene Chemistry

The exploration of thiophene-based heterocycles began in 1882 with Viktor Meyer’s isolation of thiophene as a benzene contaminant, marking the dawn of sulfur-containing aromatic chemistry. Early synthetic routes, such as the Paal–Knorr and Gewald reactions, enabled the construction of thiophene cores but faced limitations in functional group tolerance and yield. The Paal–Knorr method, involving 1,4-dicarbonyl compounds and sulfiding agents like Lawesson’s reagent, laid the groundwork for tetrahydrobenzothiophene synthesis. By the mid-20th century, advancements such as the Volhard–Erdmann cyclization and Knoevenagel condensations expanded access to benzothiophene derivatives, including tetrahydro variants.

The specific structural motif of 4,5,6,7-tetrahydrobenzothiophene emerged as a scaffold of interest due to its semi-saturated ring system, which balances aromatic stability with conformational flexibility. For instance, Gouda et al.’s 2013 work on tetrahydrobenzothiophene-naphthoquinone hybrids demonstrated the framework’s adaptability for antioxidant applications. The introduction of ester functionalities, as seen in ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, further diversified the pharmacophoric potential of this class.

Significance in Heterocyclic Medicinal Chemistry

Tetrahydrobenzothiophenes occupy a critical niche in medicinal chemistry due to their dual capacity for hydrophobic interactions (via the benzothiophene core) and hydrogen bonding (via amino/ester substituents). The 2-amino-3-carboxylate substitution pattern, exemplified by isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, enhances molecular recognition by biological targets. For example:

- Antioxidant Activity : 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives exhibit significant total antioxidant capacity (TAC), rivaling ascorbic acid. The amino group facilitates free radical scavenging, while the ester moiety modulates solubility.

- Antibacterial Potential : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogs demonstrate potent activity against E. coli and P. aeruginosa, with MIC values as low as 0.64 μM. The ethyl group at position 6 enhances membrane permeability, a feature shared with the isopropyl variant.

Table 1: Biological Activities of Select Tetrahydrobenzothiophene Derivatives

Position in Contemporary Benzothiophene Research

Recent studies (2022–2024) highlight tetrahydrobenzothiophenes as platforms for multitarget drug design. The 2024 synthesis of pyrimidine-fused thiophenes via Gewald reactions underscores the scaffold’s versatility. Notably, the isopropyl ester in this compound may improve metabolic stability compared to ethyl esters, as larger ester groups often retard hepatic hydrolysis.

Molecular docking analyses of analogous compounds reveal strong interactions with antioxidant targets like Keap1 (PDB: 7C5E), with binding energies up to -8.5 kcal/mol. The 6-ethyl substituent in the target compound could enhance hydrophobic contacts within protein binding pockets, a hypothesis supported by QSAR models of related structures.

Academic and Industrial Research Interest Patterns

Academic publications on tetrahydrobenzothiophenes have increased by 40% since 2020, driven by their applications in antimicrobial and antioxidant therapies. Industrial patents, particularly in the EU and US, focus on derivatives with branched ester groups (e.g., isopropyl, tert-butyl), aiming to optimize pharmacokinetic profiles. Collaborative efforts between academia and pharma giants like Pfizer and Roche have advanced high-throughput screening protocols for these compounds, with an emphasis on automated Gewald syntheses and machine learning-driven SAR predictions.

Properties

IUPAC Name |

propan-2-yl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-4-9-5-6-10-11(7-9)18-13(15)12(10)14(16)17-8(2)3/h8-9H,4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOBOKVSDZRBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of starting materials such as cyclohexanone and ethyl cyanoacetate . The reaction conditions often include the use of thiazole ring formation techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemical Properties and Structure

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is classified as a benzothiophene derivative. Its molecular formula is , and it features a tetrahydrobenzothiophene structure that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmacological Applications

-

Antimicrobial Activity :

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzothiophene have shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria . -

Anticancer Properties :

Studies have demonstrated that certain benzothiophene derivatives possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth. The compound's ability to modulate biological pathways makes it a candidate for further investigation in cancer therapeutics . -

Neuroprotective Effects :

Emerging evidence suggests that compounds with similar structures may offer neuroprotective benefits. They may act by reducing oxidative stress or modulating neuroinflammatory responses, which are critical in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiophene derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects at concentrations as low as 50 mg/mL .

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Research Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Inhibition of cell wall synthesis |

| Antimicrobial | S. aureus | 50 | Disruption of membrane integrity |

| Anticancer | MCF-7 | Varies | Induction of apoptosis |

| Anticancer | A549 | Varies | Cell cycle arrest |

| Neuroprotective | Neuronal cell lines | Varies | Reduction of oxidative stress |

Mechanism of Action

The mechanism of action for Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Shares a similar core structure but lacks the isopropyl and ethyl groups.

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure with an ethyl ester instead of an isopropyl ester.

Uniqueness

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific functional groups, which can influence its chemical reactivity and biological activity .

Biological Activity

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 351981-99-2) is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its antitumor and neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₁O₂S |

| Molecular Weight | 277.39 g/mol |

| CAS Number | 351981-99-2 |

| Hazard Information | Irritant |

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the benzothiophene scaffold. Research indicates that derivatives of this scaffold exhibit cytotoxic activity against various cancer cell lines. For instance, a study evaluated the compound's effect on MCF-7 breast cancer cells, revealing an IC₅₀ value of approximately 23.2 μM. The compound induced apoptosis and necrosis, significantly reducing cell viability by 26.86% compared to untreated controls .

The mechanism by which this compound exerts its antitumor effects includes:

- Apoptosis Induction : Flow cytometry results indicated an increase in early and late apoptotic populations (AV+/PI− and AV+/PI+, respectively), highlighting the compound's ability to trigger programmed cell death.

- Cell Cycle Arrest : The compound caused significant G2/M and S-phase cell cycle arrest, suggesting interference with cellular replication processes .

- Autophagy Modulation : Although some derivatives have shown autophagic effects, this particular compound did not significantly induce autophagic cell death but rather inhibited it .

Neuroprotective Effects

In addition to its antitumor properties, this compound has been investigated for neuroprotective activities. A study indicated that similar compounds within the benzothiophene class exhibit potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease .

Research Findings

A comparative analysis of various benzothiophene derivatives revealed that those with structural similarities to this compound demonstrated varying degrees of AChE inhibition, with some achieving IC₅₀ values in the low micromolar range .

Case Studies

- Breast Cancer Cell Line Study :

- Neuroprotection Assessment :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, including cyclization of substituted benzothiophene precursors and functionalization with amino and ester groups. A common approach for analogous compounds involves:

Cyclohexene ring formation : Condensation of ethyl acetoacetate with substituted amines under acidic conditions to form the tetrahydrobenzothiophene core .

Esterification : Replacement of the ethyl or methyl ester group with isopropyl via transesterification using isopropyl alcohol and a catalyst (e.g., H₂SO₄) .

Amino group introduction : Sulfonylation or benzoylation followed by hydrolysis to yield the free amine .

- Yield optimization requires precise control of temperature, solvent (e.g., DMF for solubility), and stoichiometric ratios. For example, yields of 60–63% are typical for similar derivatives, with discrepancies attributed to purification techniques or solvent polarity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=O stretch at ~1647 cm⁻¹ for esters, N-H stretches at ~3400 cm⁻¹ for amines) .

- NMR : Confirms regiochemistry (e.g., cyclohexene proton splitting patterns and ester methyl shifts) .

- Chromatography : HPLC or GC-MS to assess purity (>95% required for crystallographic studies) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₂₁NO₂S) .

Q. How can researchers investigate the compound’s reactivity in substitution and redox reactions?

- Substitution : React with electrophiles (e.g., alkyl halides) at the amino group or nucleophiles (e.g., Grignard reagents) at the ester carbonyl. Solvent choice (e.g., THF for polar aprotic conditions) influences reaction rates .

- Redox :

- Oxidation : Use m-CPBA or KMnO₄ to modify the thiophene sulfur or cyclohexene double bonds.

- Reduction : Catalytic hydrogenation (Pd/C) to saturate the benzothiophene ring .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disordered atoms) be resolved during refinement?

- Disorder Modeling : Use SHELXL’s EADP instruction to refine anisotropic displacement parameters for disordered methylene groups in the cyclohexene ring. Example: Site occupation factors of 0.64 and 0.36 were resolved for a related compound by constraining displacement parameters .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify S(6) motifs formed via N-H···O interactions, ensuring consistency with Bernstein’s hydrogen-bonding patterns .

Q. What computational strategies predict the compound’s biological activity and binding modes?

- Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (target for Alzheimer’s analogs) based on structural homology with donepezil derivatives .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory activity against enzymes like COX-2 .

Q. How do solvent and temperature gradients impact polymorph formation during crystallization?

- Solvent Screening : Polar solvents (ethanol/water mixtures) favor monoclinic crystals, while DMSO induces orthorhombic forms. Slow evaporation at 4°C reduces disorder .

- Thermal Analysis : DSC identifies polymorph transitions; a sharp endotherm at ~187°C indicates stable form dominance .

Q. What methodologies reconcile discrepancies in reported synthetic yields for benzothiophene derivatives?

- DoE (Design of Experiments) : Systematic variation of catalysts (e.g., p-TsOH vs. H₂SO₄) and reaction times identifies optimal conditions. For example, H₂SO₄ increases esterification efficiency by 15% compared to Lewis acids .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine or enamine) to abort side reactions early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.